REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[CH2:24]([OH:25])[CH2:26][CH2:27][CH3:28].[Cl:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][Cl:8].[ClH:1].[ClH:23].[K+:21].[K+:22].[NH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][c:15]1[F:16]>>[CH2:3]1[CH2:4][NH:5][CH2:6][CH2:7][N:9]1[c:10]1[cH:11][cH:12][cH:13][cH:14][c:15]1[F:16].[ClH:2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCCCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCNCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1F
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccccc1N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |